1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole
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Overview
Description
1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole is a synthetic organic compound with the molecular formula C11H15F2IN2O. This compound is characterized by the presence of a cyclopentyl group, a difluoroethoxy group, and an iodine atom attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide in the presence of a base.
Attachment of the difluoroethoxy group: This can be done by reacting the intermediate with a difluoroethanol derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under suitable conditions, leading to the formation of different products.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling with an arylboronic acid would produce an aryl-substituted pyrazole.
Scientific Research Applications
1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:
1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-chloro-1H-pyrazole: This compound has a chlorine atom instead of iodine, which can affect its reactivity and binding properties.
1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-bromo-1H-pyrazole: The presence of a bromine atom can lead to different chemical and biological activities compared to the iodine derivative.
1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-fluoro-1H-pyrazole: The fluorine atom can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-cyclopentyl-3-(2,2-difluoroethoxymethyl)-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2IN2O/c12-11(13)7-17-6-10-9(14)5-16(15-10)8-3-1-2-4-8/h5,8,11H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOLOOMZGRNYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)COCC(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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